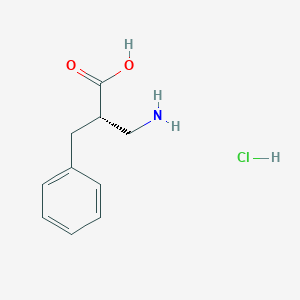

(S)-3-Amino-2-benzylpropanoic acid hydrochloride

Description

BenchChem offers high-quality (S)-3-Amino-2-benzylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-2-benzylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMCIGQCWOWJV-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647421 | |

| Record name | (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010806-95-7 | |

| Record name | (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (S)-3-Amino-2-benzylpropanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-2-benzylpropanoic acid hydrochloride, a derivative of β-phenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural motif is incorporated into various peptidomimetics and pharmacologically active molecules. As a β-amino acid, it imparts unique conformational constraints and metabolic stability to peptide-based therapeutics. The hydrochloride salt form is often utilized to enhance solubility and stability, crucial for pharmaceutical formulation and handling.[1][2]

This in-depth guide provides a detailed overview of the known physical properties of (S)-3-Amino-2-benzylpropanoic acid hydrochloride. It is intended to serve as a valuable resource for researchers, offering both established data and standardized protocols for in-house characterization.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.68 g/mol | [3] |

| Appearance | White to yellow solid | |

| Melting Point | 159-161 °C | [3] |

| Purity (Typical) | ≥97% | |

| Storage Conditions | 2-8°C, protect from light | [3] |

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic data for (S)-3-Amino-2-benzylpropanoic acid hydrochloride, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are not widely available in peer-reviewed literature or public databases. Researchers are advised to acquire this data on their specific batches of the compound as part of their analytical characterization. The expected spectral features would be consistent with the compound's structure, including signals corresponding to the benzyl group, the aliphatic backbone, the amine, and the carboxylic acid.

Experimental Methodologies

The following sections provide detailed, step-by-step methodologies for determining key physical properties of (S)-3-Amino-2-benzylpropanoic acid hydrochloride. These protocols are based on standard pharmaceutical and chemical analysis practices.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range. The capillary method is a widely accepted and reliable technique for this determination.

Protocol:

-

Sample Preparation:

-

Ensure the (S)-3-Amino-2-benzylpropanoic acid hydrochloride sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.

-

Invert the capillary tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

-

Measurement:

-

Set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point (159-161°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The melting range is reported as the range between the onset and clear point temperatures.

-

Self-Validation: To ensure accuracy, the melting point determination should be performed in triplicate. The results should be consistent within a narrow range. Calibration of the melting point apparatus with certified reference standards is crucial for trustworthy measurements.

Diagram of the Melting Point Determination Workflow

A schematic of the workflow for determining the melting point of (S)-3-Amino-2-benzylpropanoic acid hydrochloride using the capillary method.

Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of (S)-3-Amino-2-benzylpropanoic acid hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the chosen analytical method (e.g., HPLC-UV, LC-MS).

-

Quantify the concentration of the diluted solution using a pre-validated analytical method with a calibration curve prepared from known standards of (S)-3-Amino-2-benzylpropanoic acid hydrochloride.

-

Calculate the original solubility in the chosen solvent, accounting for the dilution factor.

-

Self-Validation: The experiment should be repeated at least three times to ensure the reproducibility of the results. The time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration remains constant.

Diagram of the Shake-Flask Solubility Determination Workflow

A flowchart illustrating the key steps in the shake-flask method for determining the solubility of (S)-3-Amino-2-benzylpropanoic acid hydrochloride.

Optical Rotation Determination

Rationale: As a chiral compound, (S)-3-Amino-2-benzylpropanoic acid hydrochloride will rotate the plane of polarized light. The specific rotation is a characteristic property that confirms the enantiomeric identity and can be used to assess enantiomeric purity.

Protocol:

-

Solution Preparation:

-

Accurately weigh a known amount of the compound (e.g., 100 mg).

-

Dissolve it in a known volume of a specified solvent (e.g., 10 mL of water or methanol) in a volumetric flask. Ensure complete dissolution.

-

-

Polarimeter Setup:

-

Use a calibrated polarimeter.

-

Fill the polarimeter cell of a known path length (e.g., 1 decimeter) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation at a specified temperature (e.g., 20°C or 25°C) and wavelength (typically the sodium D-line at 589 nm).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the following formula: [α] = (100 × α) / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters.

-

c is the concentration of the solution in g/100 mL.

-

-

Self-Validation: A blank measurement with the pure solvent should be performed to zero the instrument. The measurement should be repeated multiple times to ensure consistency. The concentration of the solution should be chosen to give an observed rotation that is within the optimal range of the instrument.

References

-

PubChem. (S)-3-Amino-2-benzylpropanoic acid. Retrieved from [Link]

-

NIH. A general method to predict optical rotations of chiral molecules from their structures. (2023-02-06). Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. Amino acids: chemistry, diversity and physical properties | Amino Acids, Peptides and Proteins: Volume 42. (2017-12-06). Retrieved from [Link]

-

ResearchGate. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011-04-06). Retrieved from [Link]

- Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

Universities Space Research Association. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Retrieved from [Link]

-

IOP Conference Series: Materials Science and Engineering. Mechanism of Optical Rotation of Amino Acids Using Electronic State Calculation. (2020-05-23). Retrieved from [Link]

-

S4Science. Polarimeter. Retrieved from [Link]

-

Rudolph Research Analytical. <781> OPTICAL ROTATION. Retrieved from [Link]

-

ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. (2025-08-06). Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

-

ResearchGate. (PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource] /. Retrieved from [Link]

-

FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). (2010-04-08). Retrieved from [Link]

-

YouTube. Physico-Chemical Properties of Amino acids. (2020-08-19). Retrieved from [Link]

- Google Patents. CN104610074A - Preparation method of 3-amino-1,2-propanediol.

Sources

(S)-3-Amino-2-benzylpropanoic acid hydrochloride molecular weight

An In-Depth Technical Guide to (S)-3-Amino-2-benzylpropanoic acid hydrochloride

Introduction

(S)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. As a β-amino acid, its amino group is attached to the β-carbon, two atoms away from the carboxyl group. This structural motif imparts unique conformational properties and resistance to enzymatic degradation compared to its α-amino acid counterparts. Specifically, it is classified as a β²-amino acid, where the substituent (a benzyl group in this case) is located on the α-carbon.

This guide provides a comprehensive technical overview of (S)-3-Amino-2-benzylpropanoic acid hydrochloride, covering its fundamental physicochemical properties, synthesis, analytical characterization, applications, and handling protocols. The insights herein are intended for researchers, scientists, and drug development professionals who utilize such building blocks to construct complex, biologically active molecules.

Physicochemical Properties and Molecular Characteristics

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. (S)-3-Amino-2-benzylpropanoic acid is most commonly supplied as a hydrochloride salt to improve its stability and handling characteristics as a solid.

Core Properties

The key physicochemical data for (S)-3-Amino-2-benzylpropanoic acid hydrochloride are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 215.68 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][3] |

| CAS Number | 1010806-95-7 | [1][3] |

| Appearance | White to yellow solid | [1] |

| Purity | Typically ≥97% | [1] |

| Melting Point | 159-161 °C | [3] |

| Storage Temperature | 2-8°C, protect from light | [1][3] |

| Synonyms | (2S)-3-amino-2-benzylpropanoic acid hydrochloride, (S)-β²-homophenylalanine HCl | [1][3] |

Elucidation of Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis. It is derived from the molecular formula, C₁₀H₁₄ClNO₂, by summing the atomic weights of its constituent atoms:

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

The molecular weight of the corresponding free amino acid, (S)-3-Amino-2-benzylpropanoic acid (C₁₀H₁₃NO₂), is 179.22 g/mol [4]. The difference of 36.46 g/mol corresponds to the mass of hydrogen chloride (HCl).

Asymmetric Synthesis Pathway

The synthesis of enantiomerically pure β²-amino acids is a non-trivial task that relies on robust methods of asymmetric synthesis. The causality behind a typical synthetic approach is to establish the desired stereocenter through a diastereoselective reaction using a chiral auxiliary. While the exact industrial synthesis is proprietary, a well-established academic approach involves the diastereoselective amination of an enolate derived from an N-acylated chiral auxiliary[5].

The workflow below illustrates a conceptual pathway for synthesizing the (S)-enantiomer. The choice of a specific chiral auxiliary is critical; for instance, to obtain the (S)-β² amino acid, one might start with the corresponding R-auxiliary to direct the stereochemistry of the incoming group[5].

Caption: Role as a versatile building block in different drug development strategies.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stereochemical integrity of (S)-3-Amino-2-benzylpropanoic acid hydrochloride is paramount. A multi-pronged analytical approach is required for comprehensive quality control. Ion-exchange chromatography with post-column ninhydrin detection is a common and robust method for quantitative amino acid analysis.[6] However, reversed-phase HPLC is more frequently used for routine purity checks.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of the compound. The choice of a chiral column allows for the simultaneous assessment of enantiomeric purity.

1. Objective: To determine the chemical and enantiomeric purity of the sample.

2. Materials & Equipment:

- (S)-3-Amino-2-benzylpropanoic acid hydrochloride sample

- HPLC grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

- HPLC system with UV detector

- Chiral stationary phase column (e.g., Chiralpak series)

3. Chromatographic Conditions (Example):

- Column: Chiral Stationary Phase, 4.6 x 250 mm, 5 µm

- Mobile Phase A: 0.1% TFA in Water

- Mobile Phase B: 0.1% TFA in ACN

- Gradient: 5% B to 95% B over 20 minutes

- Flow Rate: 1.0 mL/min

- Column Temperature: 25 °C

- Detection: UV at 210 nm

- Injection Volume: 10 µL

4. Procedure:

- Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

- Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

- Inject the sample solution onto the column.

- Acquire the chromatogram for 25-30 minutes.

- Integrate all peaks detected. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

- The enantiomeric excess (e.e.) is determined by identifying the peak for the (R)-enantiomer (if present) and using the formula: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] × 100.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

1. Objective: To confirm the molecular weight of the compound.

2. Materials & Equipment:

- Sample solution (from HPLC prep)

- Mass spectrometer with electrospray ionization (ESI) source

3. Procedure:

- Infuse the sample solution directly into the ESI source or analyze the eluent from the HPLC peak.

- Acquire the mass spectrum in positive ion mode.

- The free amino acid (C₁₀H₁₃NO₂) is expected to be observed as the protonated molecular ion [M+H]⁺.

- Expected m/z: 179.22 (free acid base mass) + 1.008 (proton mass) = 180.23. The chloride ion is typically not observed in positive mode ESI.

Analytical Workflow Diagram

Sources

- 1. (S)-3-AMINO-2-BENZYLPROPANOIC ACID HCL | 1010806-95-7 [sigmaaldrich.com]

- 2. 1276055-51-6|(R)-3-Amino-2-benzylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. (S)-3-aMino-2-benzylpropanoic acid-HCl | 1010806-95-7 [chemicalbook.com]

- 4. (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. usp.org [usp.org]

An In-depth Technical Guide to (S)-β²-homophenylalanine hydrochloride: A Key Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-β²-homophenylalanine hydrochloride, a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural properties offer a strategic advantage in the design of peptidomimetics with enhanced stability and tailored biological activity. This document will delve into the core properties, synthesis, analysis, and applications of this versatile building block, providing field-proven insights to guide researchers in its effective utilization.

Introduction: The Strategic Value of β-Amino Acids in Peptidomimetics

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, limited oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity. The incorporation of unnatural amino acids, particularly β-amino acids, into peptide sequences is a well-established strategy to overcome these limitations.

(S)-β²-homophenylalanine, with its additional methylene group in the backbone compared to its α-amino acid counterpart, phenylalanine, imparts significant conformational rigidity to the peptide chain. This structural constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor. Furthermore, the β-amino acid structure provides resistance to enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the resulting peptide.[1]

This guide will focus on the hydrochloride salt of (S)-β²-homophenylalanine, which is the commonly used form in synthesis due to its improved solubility and handling characteristics.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (S)-β²-homophenylalanine hydrochloride is fundamental for its effective application in synthesis and formulation.

Core Chemical and Physical Data

| Property | Value | Source(s) |

| Chemical Name | (S)-3-Amino-4-phenylbutyric acid hydrochloride | N/A |

| Synonyms | (S)-β²-HomoPhe-OH·HCl | N/A |

| CAS Number | 138165-77-2 | N/A |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.68 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Not available | N/A |

| Solubility | Soluble in water | [2] |

| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. | N/A |

Structural Confirmation: The Role of Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic methylene protons adjacent to the phenyl ring, the methine proton at the chiral center, and the methylene protons of the butyric acid backbone. The coupling patterns and chemical shifts of these protons would be crucial for confirming the β²-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and for fragmentation analysis to elucidate the structure. The fragmentation of β-amino acids can differ from that of α-amino acids. For instance, in the fragmentation of β-alanine, the cleavage of the Cα-Cβ bond is a characteristic fragmentation pathway.[4] For β²-homophenylalanine, characteristic fragmentation would likely involve the loss of the carboxylic acid group and fragmentation of the side chain.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretching), the amine hydrochloride (N-H stretching and bending), and the aromatic ring (C-H and C=C stretching).[5]

Synthesis and Chiral Purity: Securing the (S)-Enantiomer

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, obtaining (S)-β²-homophenylalanine hydrochloride with high enantiomeric purity is paramount. Several strategies can be employed for its synthesis.

General Synthetic Strategies

While a specific, detailed, and publicly available protocol for the direct synthesis of (S)-3-amino-4-phenylbutyric acid hydrochloride is elusive, established methods for the synthesis of related β-amino acids can be adapted. A common approach involves the asymmetric synthesis or chiral resolution of a racemic mixture.

A plausible synthetic route could be conceptualized based on the synthesis of its isomer, 4-amino-3-phenylbutyric acid.[6][7] This often involves multi-step sequences starting from commercially available precursors. Key transformations may include:

-

Condensation reactions to build the carbon skeleton.

-

Hydrolysis of ester or amide intermediates.

-

Introduction of the amino group, potentially through reduction of a nitro group or other nitrogen-containing functional group.

-

Final salt formation with hydrochloric acid.

Achieving Enantioselectivity: The Critical Step

The synthesis of the enantiomerically pure (S)-isomer is the most critical and challenging aspect. Two primary approaches are generally employed:

1. Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired chiral center. Methods such as enantioselective hydrogenation or Michael additions to prochiral substrates are powerful tools in this regard.

2. Chiral Resolution: This method involves the separation of a racemic mixture of β²-homophenylalanine. This can be achieved through:

-

Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer. For example, α-chymotrypsin has been used for the resolution of phenibut, a related compound.[8]

-

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

-

Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.[9][10][11]

Caption: General strategies for obtaining enantiomerically pure (S)-β²-homophenylalanine hydrochloride.

Purification and Characterization Workflow

A rigorous purification and characterization process is essential to ensure the quality of the final product.

Caption: A typical workflow for the purification and characterization of (S)-β²-homophenylalanine hydrochloride.

Step-by-Step General Purification Protocol:

-

Initial Work-up: Following the final synthesis step, the reaction mixture is typically worked up to remove excess reagents and byproducts. This may involve extraction, washing, and drying of the organic layer.

-

Crystallization: The crude product is then purified by recrystallization from a suitable solvent or solvent system to obtain the crystalline hydrochloride salt.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

-

Characterization: The final product is then subjected to a battery of analytical tests to confirm its identity, purity, and enantiomeric excess.

Mechanism of Action and Impact on Peptide Bioactivity

The incorporation of (S)-β²-homophenylalanine into a peptide sequence can profoundly influence its biological activity through several mechanisms.

Conformational Constraint and Pre-organization

The extended backbone of β-amino acids restricts the conformational freedom of the peptide chain. This "pre-organization" can lock the peptide into a conformation that is favorable for binding to its biological target, thereby increasing its affinity and potency. The specific conformational preferences induced by β²-homophenylalanine will depend on its position within the peptide sequence and the nature of the surrounding amino acid residues.[1]

Enhanced Proteolytic Stability

Peptides containing β-amino acids are generally more resistant to degradation by proteases. This is because the altered backbone structure is not recognized as a substrate by these enzymes, which are highly specific for α-amino acid linkages. This increased stability leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[1]

Modulation of Receptor Selectivity

The subtle changes in the three-dimensional structure of a peptide upon incorporation of a β-amino acid can alter its binding profile to different receptor subtypes. This can be exploited to design peptides with improved selectivity for a desired target, thereby reducing off-target effects and improving the therapeutic index. For instance, modifications of opioid peptides with β-amino acids have been shown to alter their selectivity for different opioid receptor subtypes.[12]

Applications in Drug Discovery and Development

The unique properties of (S)-β²-homophenylalanine hydrochloride make it a valuable tool in the design of novel therapeutics across various disease areas.

Angiotensin-Converting Enzyme (ACE) Inhibitors

A primary application of β-homophenylalanine derivatives is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension and heart failure.[13] The structure of many ACE inhibitors is based on a tripeptide mimic that binds to the active site of the enzyme. The incorporation of β-homophenylalanine can enhance the potency and duration of action of these inhibitors. The rationale behind this is that the modified backbone can lead to more favorable interactions within the active site of ACE.[14][15]

Caption: Simplified schematic of the Renin-Angiotensin System and the site of action for ACE inhibitors.

Peptidomimetics for Other Therapeutic Targets

The principles of using β-amino acids to enhance peptide properties are applicable to a wide range of therapeutic targets. Researchers are exploring the use of (S)-β²-homophenylalanine and other β-amino acids in the development of:

-

Opioid Peptides: To create analgesics with improved stability and potentially reduced side effects.[12]

-

Antimicrobial Peptides: To design novel antibiotics that are less susceptible to bacterial resistance mechanisms.

-

Anticancer Peptides: To develop targeted therapies that can disrupt protein-protein interactions crucial for cancer cell survival.

Neuroscience Research

Given its structural similarity to the neurotransmitter GABA, β-phenyl-GABA derivatives (like Phenibut) have been investigated for their effects on the central nervous system, exhibiting anxiolytic and nootropic properties through their action on GABA receptors.[2][16] While (S)-β²-homophenylalanine is a different isomer, its potential to interact with neuronal receptors warrants further investigation in the context of neuroscience research.

Analytical Methodologies: Ensuring Quality and Purity

Robust analytical methods are essential for the quality control of (S)-β²-homophenylalanine hydrochloride and the peptides into which it is incorporated.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of analysis for both the amino acid building block and the final peptide product.

-

Purity Analysis: Reversed-phase HPLC (RP-HPLC) is routinely used to assess the chemical purity of the compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

-

Chiral Analysis: To determine the enantiomeric purity, chiral HPLC is indispensable. This requires a chiral stationary phase that can differentiate between the (S) and (R) enantiomers. The choice of the chiral column and mobile phase is critical and often requires empirical optimization.[10][11][17]

Spectroscopic and Spectrometric Techniques

As mentioned in Section 2.2, NMR and mass spectrometry are vital for structural confirmation. For peptides containing (S)-β²-homophenylalanine, tandem mass spectrometry (MS/MS) is a powerful tool for sequencing and confirming the incorporation of the unnatural amino acid. The fragmentation patterns can provide definitive evidence of its presence and location within the peptide chain.

Conclusion and Future Perspectives

(S)-β²-homophenylalanine hydrochloride is a valuable and versatile building block for the modern medicinal chemist. Its ability to impart conformational constraint and proteolytic resistance makes it a powerful tool for transforming native peptides into drug-like molecules with improved pharmacokinetic and pharmacodynamic properties. While its application in ACE inhibitors is well-recognized, the potential for its use in developing novel therapeutics for a wide range of diseases is vast and continues to be an exciting area of research.

Future research will likely focus on the development of more efficient and scalable enantioselective syntheses of this and other β-amino acids. Furthermore, a deeper understanding of the precise conformational effects of incorporating (S)-β²-homophenylalanine into peptides, through advanced computational modeling and structural biology, will enable a more rational design of next-generation peptidomimetics with tailored biological functions.

References

- CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents. [URL: https://patents.google.

- Unedited - Advance copy Pre-Review Report: PHENIBUT - World Health Organization (WHO). [URL: https://www.who.int/medicines/access/controlled-substances/Phenibut_Pre-Review-Report_AC.pdf]

- Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11835]

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents. [URL: https://patents.google.

- 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11499499]

- CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride - CymitQuimica. [URL: https://www.cymitquimica.com/cas/3060-41-1]

- 4-Amino-3-phenylbutanoic acid | 1078-21-3 | FA130469 - Biosynth. [URL: https://www.biosynth.com/p/FA130469/4-amino-3-phenylbutanoic-acid]

- 4-Amino-3-phenylbutyric acid hydrochloride synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/3060-41-1.htm]

- Peptide Sequence Influence on the Conformational Dynamics and DNA binding of the Intrinsically Disordered AT-Hook 3 Peptide - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29845115/]

- Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7888001/]

- Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/281282218_Sustainable_biocatalytic_synthesis_of_L-homophenylalanine_as_pharmaceutical_drug_precursor]

- Chiral HPLC chromatogram showing commercial D,Lhomophenylalanine... - ResearchGate. [URL: https://www.researchgate.net/figure/Chiral-HPLC-chromatogram-showing-commercial-D-L-homophenylalanine-standard-a-and-the_fig2_282570025]

- Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2431699/]

- Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631899/]

- Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11434208/]

- (PDF) Fragmentation of α- and β-alanine molecules by ions at Bragg-peak energies. [URL: https://www.researchgate.

- Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324707/]

- Structures of investigated ACE inhibitors. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.

- Therapeutic peptides - ResearchGate. [URL: https://www.researchgate.

- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. [URL: https://www.banglajol.info/index.php/DUJPS/article/view/28540]

- A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/269692482_A_Validated_Chiral_HPLC_Method_for_the_Determination_of_Enantiomeric_Purity_of_R-b-amino-b-4-methoxyphenyl_Propionic_Acid]

- Structural relationships of angiotensin converting‐enzyme inhibitors to pharmacologic activity | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Structural-relationships-of-angiotensin-inhibitors-Ondetti/3c8c73650f900138382d561937905f93504f47e3]

- BDNF Binds Its Pro-Peptide with High Affinity and the Common Val66Met Polymorphism Attenuates the Interaction - ResearchGate. [URL: https://www.researchgate.

- 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5732448.htm]

- Peptides in Therapeutic Applications - BroadPharm. [URL: https://broadpharm.

- The hairpin conformation of the Am loid β peptide is a common structural motif along the aggregation path a - Scholarly Publications Leiden University. [URL: https://scholarlypublications.universiteitleiden.nl/handle/1887/25026]

- 4-Amino-3-phenylbutyric acid HCl - Optional[Raman] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/Dowbvk24WE4]

- Structure–Activity Relationship of Novel ACE Inhibitory Undecapeptides from Stropharia rugosoannulata by Molecular Interactions and Activity Analyses - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10537482/]

- Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization | Request PDF - ResearchGate. [URL: https://www.researchgate.

- ACE inhibitors - Stereoelectronics. [URL: https://www.stereoelectronics.org/case-studies/drug-design/ACE-inhibitors.html]

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Quantitative mapping of protein-peptide affinity landscapes using spectrally encoded beads. [URL: https://elifesciences.org/articles/45077]

- Mascot help: Peptide fragmentation. [URL: https://www.matrixscience.

- Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19803623/]

- 4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE - precisionFDA. [URL: https://precision.fda.gov/substances/6VR8VFP77D]

- Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/257689104_Synthesis_of_beta3-homophenylalanine-derived_amino_acids_and_peptides_by_Suzuki_coupling_in_solution_and_on_solid_support]

- Fragmentation of alpha- and beta-alanine molecules by ions at Bragg-peak energies. [URL: https://iopscience.iop.org/article/10.1088/1742-6596/388/2/022064]

- Three Inventive Biomedical Applications for Synthetic Peptides - GenScript. [URL: https://www.genscript.

- Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2 - ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectrum-obtained-from-a-mixture-of-phenylalanine-Phe-proline-Pro-and-CuCl-2_fig1_260761273]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]

- 3. 4-Amino-3-phenylbutyric acid hydrochloride | C10H14ClNO2 | CID 11499499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]

- 7. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 8. cdn.who.int [cdn.who.int]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. stereoelectronics.org [stereoelectronics.org]

- 16. biosynth.com [biosynth.com]

- 17. dujps.com [dujps.com]

An In-depth Technical Guide to (S)-3-Amino-2-benzylpropanoic Acid: From Discovery to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of β-Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. While α-amino acids form the fundamental backbone of natural peptides and proteins, their synthetic analogues, β-amino acids, have emerged as crucial building blocks for creating peptidomimetics with improved stability and biological activity.[1][2] Unlike their α-counterparts, the homologated backbone of β-amino acids imparts resistance to enzymatic degradation, leading to longer in vivo half-lives, and allows for the formation of unique secondary structures in peptides.[1] (S)-3-Amino-2-benzylpropanoic acid, a chiral β-amino acid, stands out as a particularly valuable synthon in this class, offering a strategic combination of stereochemistry and functionality for the synthesis of complex therapeutic agents.[3][]

This technical guide provides a comprehensive overview of (S)-3-Amino-2-benzylpropanoic acid, from its scientific significance to detailed synthetic methodologies. It is designed to serve as a resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the synthesis and application of this important molecule.

The Strategic Importance of (S)-3-Amino-2-benzylpropanoic Acid

(S)-3-Amino-2-benzylpropanoic acid, with its defined stereocenter and benzyl side chain, is a versatile building block in synthetic organic chemistry.[3][5] Its incorporation into peptide chains can induce specific conformational constraints, which are essential for modulating the biological activity and selectivity of the resulting peptidomimetics. The benzyl group provides a hydrophobic element that can be crucial for binding interactions with biological targets.[3]

Furthermore, the amino and carboxylic acid functionalities serve as handles for further chemical modifications, making it a valuable starting material for the synthesis of a wide range of complex molecules. In its protected forms, such as Fmoc-(S)-3-Amino-2-benzylpropanoic acid and Boc-(S)-3-Amino-2-benzylpropanoic acid, it is a key component in solid-phase peptide synthesis (SPPS), enabling the streamlined production of therapeutic peptides with high purity.[3][]

A Comparative Overview of Synthetic Strategies

The asymmetric synthesis of β-amino acids, including (S)-3-Amino-2-benzylpropanoic acid, has been a subject of extensive research, leading to the development of several elegant and efficient methodologies.[1][2] The choice of a particular synthetic route often depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the required enantiomeric purity. Below is a summary of the principal strategies employed.

| Synthetic Strategy | Description | Key Advantages | Key Disadvantages |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation or a Mannich-type reaction. The auxiliary is then cleaved to yield the desired enantiomerically pure product. | High diastereoselectivity, well-established and reliable methods, commercially available auxiliaries. | Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. |

| Catalytic Asymmetric Synthesis | A chiral catalyst, typically a metal complex with a chiral ligand, is used in substoichiometric amounts to control the stereochemistry of the reaction. This includes methods like asymmetric hydrogenation and conjugate addition.[1] | High atom economy, potential for large-scale synthesis, avoids stoichiometric use of chiral reagents.[6] | Catalyst development can be challenging and expensive, optimization of reaction conditions is often required. |

| Enzymatic Resolution | A racemic mixture of the β-amino acid or a precursor is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to specific substrates, the theoretical maximum yield for the desired enantiomer is 50%. |

| From Chiral Pool | The synthesis starts from a readily available and inexpensive chiral molecule, such as an α-amino acid, and the existing stereocenter is used to control the stereochemistry of the final product. | Utilizes naturally occurring chirality, can be cost-effective. | The availability of suitable starting materials can be limited, may require multi-step synthetic sequences. |

Featured Synthetic Protocol: Chiral Auxiliary-Mediated Asymmetric Synthesis

One of the most reliable and widely adopted methods for the synthesis of enantiomerically pure β-amino acids is the use of chiral auxiliaries. The following protocol is based on the well-established Evans' oxazolidinone chemistry, which provides excellent stereocontrol in the formation of new stereocenters.

Experimental Workflow:

Caption: Asymmetric synthesis of (S)-3-Amino-2-benzylpropanoic acid via a chiral auxiliary-mediated Mannich-type reaction.

Step-by-Step Methodology:

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add a solution of 3-phenylpropanoyl chloride in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated oxazolidinone.

Step 2: Diastereoselective Mannich-type Reaction

-

Dissolve the N-acylated oxazolidinone in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

-

Add titanium(IV) chloride (TiCl4) dropwise, followed by the dropwise addition of a hindered base such as N,N-diisopropylethylamine (DIPEA).

-

Stir the mixture at -78 °C for 1 hour to facilitate the formation of the titanium enolate.

-

Add a solution of an aminomethylating agent, such as N-(benzyloxycarbonyl)-O-tert-butyl-hydroxylamine, in anhydrous DCM.

-

Allow the reaction to proceed at low temperature for several hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric mixture by column chromatography to isolate the desired diastereomer.

Step 3: Cleavage of the Chiral Auxiliary and Deprotection

-

Dissolve the purified amino adduct in a mixture of THF and water.

-

Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution) followed by a solution of lithium hydroxide (LiOH) in water.

-

Stir the reaction at 0 °C for a few hours, then allow it to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the aqueous layer with an organic solvent to remove the chiral auxiliary.

-

The aqueous layer containing the N-Cbz protected amino acid is then subjected to hydrogenolysis.

-

Add palladium on carbon (10% Pd/C) to the aqueous solution and place the mixture under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-3-Amino-2-benzylpropanoic acid.

-

The final product can be further purified by recrystallization or ion-exchange chromatography.

Applications in Drug Development and Research

The unique structural features of (S)-3-Amino-2-benzylpropanoic acid make it a valuable component in the development of novel therapeutics. Its primary application is in the synthesis of peptidomimetics, where its incorporation can lead to compounds with enhanced potency, selectivity, and metabolic stability.

For instance, β-amino acids are key components of β-peptides, which are known to form stable helical structures and have shown promise as antimicrobial agents and inhibitors of protein-protein interactions. The benzyl side chain of (S)-3-Amino-2-benzylpropanoic acid can play a critical role in the hydrophobic interactions that drive the binding of these molecules to their biological targets.

Furthermore, this amino acid is used as a chiral building block in the synthesis of non-peptidic small molecule drugs. Its stereocenter and functional groups provide a scaffold for the construction of complex molecular architectures with well-defined three-dimensional structures, a critical aspect for achieving high-affinity and selective binding to protein targets.

Conclusion

(S)-3-Amino-2-benzylpropanoic acid represents a powerful tool in the arsenal of medicinal chemists and drug development professionals. Its strategic importance lies in its ability to confer desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The continued development of efficient and scalable asymmetric syntheses for this and other β-amino acids will undoubtedly fuel further innovation in the design and creation of next-generation therapeutics. This guide has provided a comprehensive overview of the key aspects of this valuable compound, from its fundamental importance to practical synthetic considerations, to aid researchers in harnessing its full potential.

References

-

PubChem. (S)-3-Amino-2-benzylpropanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (3S)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

-

Zhamharyan, A. G., et al. (2017). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 51(9), 760-764. [Link]

-

Gao, F., et al. (2014). Synthesis and characterization of 3-amino-1, 2-propanediol. Advanced Materials Research, 936, 333-336. [Link]

-

Li, W., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)–C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 1-11. [Link]

-

Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(2), 1-10. [Link]

- Poppelsdorf, F. (1963). U.S. Patent No. 3,105,092. Washington, DC: U.S.

-

Iovu, M., et al. (2014). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 62(5), 916-926. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Kumar, A., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Ghosh, K., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

-

List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3649-3655. [Link]

- Carlson, G. H. (1945). U.S. Patent No. 2,377,401. Washington, DC: U.S.

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

- CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents. (n.d.).

-

PubChem. N-Benzyl-beta-alanine. National Center for Biotechnology Information. [Link]

-

PubChem. Beta-Alanine. National Center for Biotechnology Information. [Link]

-

PubChem. N-(4-Aminobenzoyl)-beta-alanine. National Center for Biotechnology Information. [Link]

-

Michalak, M. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. International Journal of Molecular Sciences, 25(9), 4889. [Link]

-

PubChem. 3-Amino-2-sulfopropanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Biological Significance of Unnatural β-Amino Acids

Abstract: The universe of peptide and protein science has traditionally been dominated by the 20 canonical α-amino acids. However, the exploration of unnatural amino acids, particularly β-amino acids, has unlocked vast new potential in drug discovery and biomaterial science. This guide provides an in-depth technical analysis of the core biological significance of unnatural β-amino acids. We will delve into their unique structural attributes that confer remarkable conformational stability and proteolytic resistance. Furthermore, we will explore their diverse applications as peptidomimetics, enzyme inhibitors, and antimicrobial agents, supported by detailed protocols and illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative power of β-amino acids in their work.

Introduction: Expanding the Proteomic Alphabet

The central dogma of molecular biology outlines the translation of genetic information into proteins constructed from a limited set of 20 proteinogenic α-amino acids. While this natural toolkit is immensely powerful, it also presents inherent limitations for therapeutic development, primarily due to poor metabolic stability and restricted conformational diversity. Unnatural amino acids (UAAs) have emerged as critical tools to overcome these challenges, offering tailored chemical and physical properties.[1][2]

Among UAAs, β-amino acids are distinguished by the position of their amino group on the β-carbon, rather than the α-carbon of their natural counterparts. This seemingly subtle structural shift has profound implications, introducing an additional carbon atom into the peptide backbone. This "backbone homologation" is the cornerstone of the unique biological significance of β-amino acids, enabling the creation of novel biomolecules with enhanced stability and function.[2][3] This guide will explore the fundamental principles and practical applications of these versatile building blocks.

The Structural Advantage: Conformational Control and Foldamers

The additional C-C bond in the backbone of β-amino acids grants them greater conformational flexibility compared to α-amino acids.[3][4] However, this flexibility can be constrained through strategic chemical design, leading to the formation of highly stable and predictable secondary structures. Oligomers of β-amino acids, known as β-peptides, can adopt well-defined helical, sheet-like, and turn conformations, much like their α-peptide cousins.[5][6] These synthetic, folded oligomers are termed "foldamers."

The ability to form stable secondary structures is a key advantage in designing molecules that can mimic the bioactive conformations of natural peptides.[5][7] For example, β-peptides have been engineered to mimic α-helices, which are crucial recognition motifs in many protein-protein interactions (PPIs). By presenting side chains in a spatial arrangement that mimics an α-helix, these β-peptide foldamers can effectively disrupt disease-relevant PPIs.[3][5] The use of cyclic or otherwise constrained β-amino acids can further enhance conformational stability, leading to more potent and selective biological activity.[3][8]

The Shield of Stability: Overcoming Proteolytic Degradation

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[3] Natural peptides are recognized and cleaved by these enzymes at specific α-peptide bonds. The altered backbone structure of β-peptides, however, renders them largely resistant to proteolysis.[9][10]

This enhanced stability is a direct consequence of the unnatural β-amino acid backbone, which does not fit into the active sites of most common proteases.[9] Even the incorporation of a single β-amino acid into an otherwise all-α-peptide can significantly increase its half-life in serum.[3] This proteolytic resistance is a paramount advantage, enabling sustained therapeutic effects and reducing the required dosing frequency of β-peptide-based drugs.[3]

| Peptide Type | Typical Half-life in Serum | Susceptibility to Proteases |

| α-Peptide | Minutes to hours | High |

| β-Peptide | Hours to days | Very Low[10] |

| α/β-Peptide | Intermediate | Reduced |

Table 1: Comparative stability of α- and β-peptides.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of conformational control and proteolytic stability makes β-amino acids exceptionally valuable in medicinal chemistry.[1][11][12]

Peptidomimetics and Foldamers

β-Amino acids are extensively used to create peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[1] As foldamers, β-peptides can be designed to adopt specific three-dimensional shapes that are complementary to the binding sites of biological targets, such as protein surfaces involved in disease pathways.[5][7] This has led to the development of potent inhibitors of protein-protein interactions in areas like oncology and virology.[3]

Enzyme Inhibitors

The conformational rigidity and stability of β-amino acid-containing peptides make them excellent scaffolds for designing enzyme inhibitors. By tailoring the side chains and overall structure to fit the active site of a target enzyme, highly potent and selective inhibitors can be developed. For instance, β-amino acids have been incorporated into inhibitors of proteases, kinases, and other enzymes implicated in various diseases.

Novel Antimicrobial Agents

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[13] Many naturally occurring antimicrobial peptides (AMPs) are promising candidates, but their therapeutic potential is often limited by their susceptibility to proteolysis.[14][15] β-Peptide-based AMP mimics have shown potent, broad-spectrum activity against bacteria, fungi, and enveloped viruses.[15][16] Their mechanism often involves the disruption of microbial cell membranes, a process that is less likely to induce resistance compared to conventional antibiotics that target specific enzymes.[15]

Key Synthetic Methodologies and Protocols

The accessibility of enantiopure β-amino acid monomers is crucial for the development of β-peptide-based therapeutics.[17] A variety of synthetic methods have been developed to meet this need.

Synthesis of Enantiopure β-Amino Acid Monomers

Several strategies exist for the asymmetric synthesis of β-amino acids, including:

-

Arndt-Eistert homologation of α-amino acids.

-

Asymmetric hydrogenation of enamines.[18]

-

Mannich-type reactions with chiral auxiliaries or catalysts.[19]

-

Enzymatic resolution of racemic mixtures, often employing lipases or transaminases.[20][21]

The choice of method depends on the desired substitution pattern and scale of synthesis. Enzymatic methods are particularly attractive for their high enantioselectivity and environmentally benign reaction conditions.[20]

Protocol: Solid-Phase Synthesis of a β-Peptide

This protocol outlines a standard manual procedure for the synthesis of a short β-peptide on a solid support using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected β-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2)

-

Peptide synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin.

-

Shake for 5 minutes. Drain.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-β-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2-4 hours at room temperature.

-

Causality Note: β-amino acids often couple more slowly than α-amino acids due to steric hindrance. Longer coupling times and the use of a potent activating agent like Oxyma/DIC are crucial for driving the reaction to completion.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat Cycle: Repeat steps 2-4 for each subsequent β-amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add Reagent B to the resin to cleave the peptide from the support and remove side-chain protecting groups.

-

Shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Case Studies in Therapeutic Development

The principles outlined above have been successfully applied to develop β-peptide-based candidates for various diseases. For instance, α/β-peptides have been designed to mimic the binding of vascular endothelial growth factor (VEGF) to its receptor, showing potent anti-angiogenic activity in cell-based assays with significantly improved proteolytic stability compared to the parent α-peptide.[3] In another example, β-peptide foldamers mimicking host defense peptides have demonstrated potent in vivo efficacy against drug-resistant bacterial infections.[16]

Future Outlook and Challenges

The field of unnatural β-amino acids continues to expand, with ongoing research focused on developing more efficient synthetic methods, exploring new foldamer architectures, and identifying novel therapeutic targets.[] Challenges remain, including the cost of large-scale synthesis of enantiopure monomers and the need for a deeper understanding of the pharmacokinetics and immunogenicity of β-peptides. However, the clear advantages of enhanced stability and conformational control ensure that β-amino acids will remain a cornerstone of modern drug discovery and biomaterial engineering.

References

-

Folding and function in α/β-peptides: Targets and therapeutic applications. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Foldamers in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

β-Peptides: From Structure to Function. (2001, October 1). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Transaminases for the synthesis of enantiopure beta-amino acids. (2012, January 31). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Peptide Antimicrobial Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

On the flexibility of beta-peptides. (2004, January 30). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2020, December 23). ACS Publications. Retrieved January 25, 2026, from [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017, October 16). Hilaris Publisher. Retrieved January 25, 2026, from [Link]

-

Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (2002, May 1). ACS Publications. Retrieved January 25, 2026, from [Link]

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Constrained beta-amino acid-containing miniproteins. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024, July 5). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher. Retrieved January 25, 2026, from [Link]

-

Antimicrobial peptides. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

-

Beta Conformation of Peptides | Biochemistry. (2022, May 30). YouTube. Retrieved January 25, 2026, from [Link]

-

Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

β-Sheet to Random Coil Transition in Self-Assembling Peptide Scaffolds Promotes Proteolytic Degradation. (2022, March 7). MDPI. Retrieved January 25, 2026, from [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024, June 20). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Alzheimer's Amyloid-β is an Antimicrobial Peptide: A Review of the Evidence. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. (2004, May 3). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Unnatural helical peptidic foldamers as protein segment mimics. (2023, July 4). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Examples of highly active antimicrobial β-peptidomimetics, β 2,2-amino... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the flexibility of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Peptide Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial peptides - Wikipedia [en.wikipedia.org]

- 16. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 20. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Commercial suppliers of (S)-3-Amino-2-benzylpropanoic acid hydrochloride

An In-depth Technical Guide to Sourcing and Application of (S)-3-Amino-2-benzylpropanoic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (S)-3-Amino-2-benzylpropanoic acid hydrochloride. As a chiral building block, the quality and proper application of this compound are paramount to successful research outcomes. This document offers field-proven insights into its commercial sourcing, quality control, and applications, ensuring scientific integrity and trustworthiness in your experimental design.

Introduction: The Significance of (S)-3-Amino-2-benzylpropanoic acid hydrochloride

(S)-3-Amino-2-benzylpropanoic acid hydrochloride is a non-proteinogenic β-amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its structure, featuring a benzyl side chain and a stereochemically defined center, makes it a valuable component for synthesizing peptidomimetics and other complex bioactive molecules. Unlike their α-amino acid counterparts, β-amino acids introduce conformational constraints into peptide backbones, often leading to enhanced stability against enzymatic degradation and the ability to form unique secondary structures such as helices and turns.

This guide will navigate the critical aspects of sourcing this key intermediate, from identifying reliable commercial suppliers to implementing rigorous quality control protocols, and finally, exploring its diverse applications in modern pharmaceutical research.

Commercial Availability and Supplier Evaluation

The first step in any research endeavor involving a specialized chemical is securing a reliable supply chain. The quality of your starting material directly impacts the validity and reproducibility of your results.

Identified Commercial Suppliers

Several chemical suppliers list (S)-3-Amino-2-benzylpropanoic acid hydrochloride or its free base in their catalogs. The hydrochloride salt is often preferred for its improved stability and handling properties. Below is a summary of offerings from notable vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity (Typical) | Notes |

| Sigma-Aldrich (via AstaTech, Inc.) | (S)-3-AMINO-2-BENZYLPROPANOIC ACID HCL | 1010806-95-7 | C10H14ClNO2 | 97% | Available in various quantities (e.g., 100 mg, 250 mg, 1 g).[1] |

| Chem-Impex | (S)-Fmoc-3-amino-2-benzyl-propionic acid | Not the HCl salt | C25H23NO4 | - | Offers the Fmoc-protected version, a key derivative for peptide synthesis.[2] |

| PubChem Vendors | (S)-3-Amino-2-benzylpropanoic acid | 131683-27-7 | C10H13NO2 | Varies | PubChem lists multiple vendors for the free base, serving as a portal to various suppliers.[3] |

A Self-Validating Framework for Supplier Qualification

Choosing a supplier should not be based on availability and price alone. A robust qualification process is essential to mitigate risks associated with impurities, batch-to-batch variability, and incorrect stereochemistry.

Workflow for Supplier Evaluation:

Caption: Supplier Qualification Workflow.

The cornerstone of this process is the Certificate of Analysis (CoA) . Do not accept a CoA that only reports "conforms" or "passes." A trustworthy supplier will provide quantitative data for each analytical test performed.

Chemical and Physical Properties

A thorough understanding of the compound's properties is crucial for experimental design, from weighing and dissolution to reaction setup and purification.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(aminomethyl)-3-phenylpropanoic acid hydrochloride | [3] |

| Molecular Formula | C10H14ClNO2 | [1] |

| Molecular Weight | 215.68 g/mol | [1] (Calculated) |

| CAS Number | 1010806-95-7 | [1] |

| Appearance | White to Yellow Solid | [1] |

| Storage Temperature | 2-8 °C | [1] |

| InChI Key | HIYMCIGQCWOWJV-FVGYRXGTSA-N | [1] |

Note: Properties such as melting point and solubility can exhibit batch-to-batch variation and should be confirmed with the supplier's CoA or determined empirically.

Applications in Research and Drug Development

The utility of (S)-3-Amino-2-benzylpropanoic acid hydrochloride stems from its identity as a β-amino acid, making it a valuable building block in several areas of pharmaceutical development.

-

Peptide Synthesis and Peptidomimetics : It is a crucial intermediate for creating peptides with modified backbones.[4] The introduction of a β-amino acid can induce specific secondary structures and increase resistance to proteolytic degradation, a common challenge in peptide drug development. The Fmoc-protected version is particularly useful for solid-phase peptide synthesis.[2]

-

Pharmaceutical Development : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[4] Its chiral nature is essential for exploring enantiomeric properties in studies focused on drug efficacy and safety.[4]

-

Prodrug Design : Amino acids are widely used as moieties in prodrug design to enhance properties such as bioavailability, targeted delivery, and solubility, while potentially reducing the toxicity of the parent drug.[5] This compound can be conjugated to a parent drug to leverage amino acid transporters for improved absorption and distribution.

Quality Control and Analytical Protocols

Rigorous in-house quality control is a self-validating system that ensures the identity, purity, and stereochemical integrity of the starting material.

Core QC Specifications

-

Identity : Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity : ≥97% (typically by HPLC).

-

Chiral Purity (Enantiomeric Excess) : ≥98% e.e.

-

Water Content : Determined by Karl Fischer titration.[6]

-

Residual Solvents : Assessed by Headspace GC-MS.[6]

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This protocol provides a general method. The column, mobile phase, and gradient may require optimization.

-